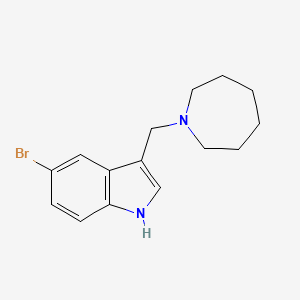
4-Fluoro-2-(hydroxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the fourth position and a hydroxymethyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(hydroxymethyl)benzoic acid typically involves the following steps:
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For instance, the Vilsmeier-Haack reaction can be used to formylate the benzene ring, followed by reduction of the formyl group to a hydroxymethyl group using reducing agents like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the product.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide, forming 4-Fluoro-2-carboxybenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoro-2-carboxybenzoic acid.
Reduction: 4-Fluoro-2-(hydroxymethyl)benzyl alcohol.
Substitution: 4-Amino-2-(hydroxymethyl)benzoic acid (when using amines).
Scientific Research Applications
4-Fluoro-2-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(hydroxymethyl)benzoic acid exerts its effects depends on its interaction with biological targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites, altering their catalytic activity.
Receptors: It can act as a ligand for certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-(Hydroxymethyl)benzoic acid: Lacks the fluorine atom, which may reduce its binding affinity in biological systems.
4-Chloro-2-(hydroxymethyl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness: 4-Fluoro-2-(hydroxymethyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxymethyl group increases its solubility and reactivity.
Properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJGSRHNSMLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
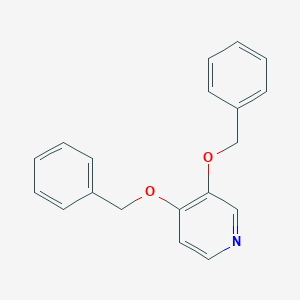
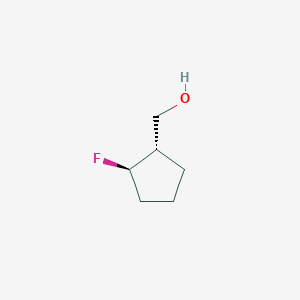

![[(1S,3R)-3-fluorocyclopentyl]methanol](/img/structure/B8013134.png)

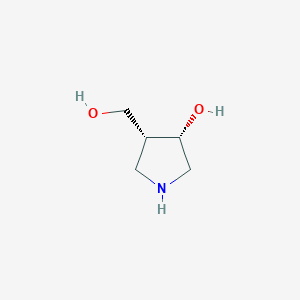


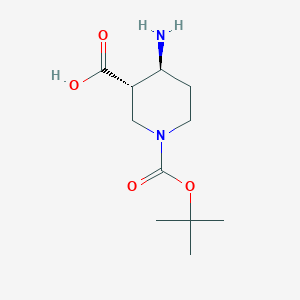
![cis-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8013188.png)

![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8013200.png)
